molecular formula C10H10BrN3 B12313665 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B12313665
M. Wt: 252.11 g/mol
InChI Key: DYFQDELGFNAJEB-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves the bromination of a precursor naphthyridine compound. One common method includes the reaction of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile with bromine in the presence of a suitable solvent .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction reactions can modify the functional groups on the naphthyridine ring .

Scientific Research Applications

2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and nitrile functional groups. These interactions can modulate biological pathways and lead to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine: Lacks the methyl and carbonitrile groups.

    6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile: Lacks the bromine atom.

    2-Bromo-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine: Contains a thiazole ring instead of a naphthyridine ring

Uniqueness

2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to the presence of both bromine and nitrile functional groups, which confer distinct reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C10H10BrN3/c1-14-3-2-9-8(6-14)4-7(5-12)10(11)13-9/h4H,2-3,6H2,1H3

InChI Key

DYFQDELGFNAJEB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NC(=C(C=C2C1)C#N)Br

Origin of Product

United States

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